2-Fluoro-3-(trifluoromethoxy)phenyl acetate

Beschreibung

Chemical Identity and Nomenclature

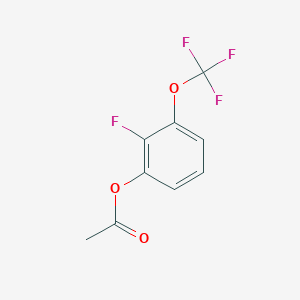

2-Fluoro-3-(trifluoromethoxy)phenyl acetate is a synthetic organofluorine compound characterized by its distinct structural features. The compound’s systematic IUPAC name, This compound , reflects the substitution pattern on the aromatic ring and the presence of an acetate ester group. Its molecular formula is C₉H₆F₄O₃ , with a molecular weight of 238.14 g/mol . The structural formula and key identifiers are summarized below:

| Property | Value |

|---|---|

| CAS Registry Number | 1437794-81-4 |

| SMILES Notation | CC(=O)OC1=C(C(=CC=C1)OC(F)(F)F)F |

| InChI Key | VONKDBFQWGSSQG-UHFFFAOYSA-N |

| Purity (Commercial) | ≥98% |

| Storage Conditions | Refrigerated (2–8°C) |

The compound’s structure combines a fluorine atom at the ortho position and a trifluoromethoxy (-OCF₃) group at the meta position relative to the acetate ester (-OAc) on the benzene ring. This arrangement creates a sterically hindered and electronically deactivated aromatic system, which influences its reactivity in synthetic applications.

Historical Development and Discovery

The synthesis of this compound aligns with advancements in fluorination methodologies developed in the late 20th and early 21st centuries. While the exact date of its first synthesis is not explicitly documented in public literature, its emergence correlates with the broader adoption of trifluoromethoxylation techniques and esterification protocols for aromatic systems.

Key synthetic routes likely involve:

- Fluorination and Trifluoromethoxylation : Introduction of fluorine and trifluoromethoxy groups via electrophilic substitution or metal-mediated coupling reactions. For example, silver-catalyzed trifluoromethoxylation methods, as reported in asymmetric synthesis studies, provide a plausible pathway for installing the -OCF₃ group.

- Esterification : Reaction of 2-fluoro-3-(trifluoromethoxy)phenol with acetic anhydride or acetyl chloride under acidic or basic conditions.

The compound’s commercial availability since the mid-2010s (e.g., CAS registration in 2014) marks its adoption as a building block in pharmaceutical and agrochemical research.

Significance in Fluorinated Organic Chemistry

The strategic incorporation of fluorine and trifluoromethoxy groups in organic molecules enhances their physicochemical properties, including metabolic stability, lipophilicity, and bioavailability. For this compound, these features are critical in several contexts:

Electron-Withdrawing Effects

- The -OCF₃ group acts as a strong electron-withdrawing substituent, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions. This property is leveraged in the synthesis of heterocycles and functionalized aromatics.

- The fluorine atom further modulates electronic density, influencing intermolecular interactions in supramolecular chemistry.

Applications in Medicinal Chemistry

- While not a drug itself, the compound serves as a precursor for bioactive molecules. For instance, trifluoromethoxy-containing analogs are prevalent in antiviral and anticancer agents due to their improved membrane permeability and resistance to enzymatic degradation.

- The acetate group provides a handle for further functionalization, such as hydrolysis to phenolic intermediates for coupling reactions.

Role in Materials Science

- Fluorinated aromatics are employed in liquid crystals, polymers, and coatings. The combination of -F and -OCF₃ in this compound could enhance thermal stability and reduce dielectric constants in specialty materials.

The compound exemplifies the synergy between fluorine and trifluoromethoxy groups in modern synthetic chemistry, enabling precise control over molecular properties for targeted applications.

Eigenschaften

IUPAC Name |

[2-fluoro-3-(trifluoromethoxy)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c1-5(14)15-6-3-2-4-7(8(6)10)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONKDBFQWGSSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods Overview

The synthesis of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate generally involves two main stages:

- 2.1. Preparation of 2-Fluoro-3-(trifluoromethoxy)phenol

- 2.2. Esterification of the phenol to the acetate

Preparation of 2-Fluoro-3-(trifluoromethoxy)phenol

The phenol precursor is synthesized by introducing the trifluoromethoxy group and fluoro substituent onto a phenyl ring. Although detailed synthetic routes vary, typical approaches include nucleophilic aromatic substitution or direct fluorination of appropriately substituted phenols.

- Starting Materials: Fluorinated phenols or halogenated phenols subjected to trifluoromethoxylation reactions.

- Typical Reagents: Fluorinating agents (e.g., Selectfluor), trifluoromethoxylation reagents such as trifluoromethyl hypofluorite or trifluoromethyl iodide derivatives.

- Conditions: Controlled temperature and inert atmosphere to avoid side reactions.

The exact synthetic details for this step are less commonly disclosed in open literature but are critical to obtaining the key intermediate phenol with high regioselectivity and yield.

Esterification of 2-Fluoro-3-(trifluoromethoxy)phenol

Once the phenol is prepared, esterification is performed to form this compound. This step is well-documented and involves the reaction of the phenol with acetic anhydride or acetyl chloride under catalytic conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Acetic anhydride or acetyl chloride | Acetic anhydride preferred for milder conditions |

| Catalysts | Sulfuric acid, pyridine, or 4-dimethylaminopyridine (DMAP) | Catalysts enhance reaction rate and selectivity |

| Solvent | Dichloromethane (DCM), ethyl acetate, or neat | Solvent choice depends on scale and purity requirements |

| Temperature | 0 °C to room temperature | Controlled to prevent side reactions |

| Reaction Time | 1–24 hours | Depends on catalyst and scale |

| Work-up | Aqueous quench, extraction, and purification by column chromatography | Ensures removal of catalyst and by-products |

Mechanism: The phenolic hydroxyl group attacks the acetylating agent, forming the ester bond, facilitated by acid or base catalysts.

Industrial Production Considerations

Industrial-scale synthesis follows the same fundamental steps but incorporates process optimization for yield, purity, and safety:

- Continuous Flow Reactors: To improve heat and mass transfer, allowing precise control over reaction parameters.

- Automated Monitoring: In-line analysis (e.g., HPLC, NMR) to monitor reaction progress and optimize reaction time.

- Catalyst Recycling: Use of heterogeneous catalysts or immobilized catalysts to reduce waste.

- Purification: Crystallization or distillation techniques preferred over chromatography for scalability.

Reaction Analysis and Optimization

| Reaction Step | Key Variables | Effect on Yield and Purity |

|---|---|---|

| Phenol Preparation | Substituent positioning, reagent purity | Affects regioselectivity and functional group integrity |

| Esterification | Catalyst type and loading | Influences reaction rate and side product formation |

| Temperature Control | Reaction temperature | Prevents decomposition or over-acetylation |

| Solvent Choice | Polarity and boiling point | Impacts solubility and ease of product isolation |

Research Findings and Data Summary

Recent research highlights the importance of the trifluoromethoxy group in enhancing the compound's chemical stability and biological activity. Esterification conditions have been optimized to favor high yields (>85%) with minimal side products, using catalysts such as DMAP in dichloromethane at ambient temperature.

Summary Table of Preparation Methods

| Step | Method Description | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Phenol Synthesis | Fluorination and trifluoromethoxylation | Fluorinating agents, trifluoromethoxylation reagents | Controlled temp, inert atmosphere | Variable | Critical for regioselectivity |

| 2. Esterification | Acetylation of phenol | Acetic anhydride, sulfuric acid, pyridine, or DMAP | 0 °C to RT, 1–24 h | 80–90 | Mild conditions preferred |

| 3. Purification | Extraction, chromatography or crystallization | Solvents such as DCM, ethyl acetate | Ambient temperature | High purity | Industrial scale uses crystallization |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)phenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be obtained.

Hydrolysis Products: The major products are 2-fluoro-3-(trifluoromethoxy)phenol and acetic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Fluoro-3-(trifluoromethoxy)phenyl acetate serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including substitution reactions and Suzuki-Miyaura coupling.

Biology

Research indicates potential biological activities associated with this compound:

- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : The compound has potential interactions with receptor sites affecting physiological responses.

Medicine

Ongoing studies are exploring its potential as a drug candidate . The unique chemical properties of this compound may enhance drug efficacy and stability. Its fluorinated structure can improve absorption rates and transport across biological membranes, making it a candidate for soft drug development in anesthetics .

Industry

The compound is utilized in producing specialty chemicals and materials , including polymers and coatings. Its unique properties allow for applications in various industrial processes.

Case Studies

Recent studies have evaluated the hypnotic properties of fluorinated phenyl acetate derivatives, including this compound. A notable study assessed the duration of loss of righting reflex (LORR) in animal models:

| Compound | Dose (mg/kg) | Duration of LORR (s) | Recovery Time (s) |

|---|---|---|---|

| Compound 5j | 5.3 | 117.5 ± 47.2 | 15.5 ± 7.55 |

| Propofol | - | 485.6 ± 164.1 | 167.9 ± 60.8 |

| AZD3043 | - | 135.6 ± 66.7 | 46.3 ± 11.2 |

The findings suggest that compounds like 5j may offer rapid recovery profiles compared to traditional anesthetics such as propofol, highlighting the potential clinical significance of fluorinated compounds in anesthesia .

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are compared based on substitution patterns, functional groups, and synthetic

Substituent Position Variants

Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate

- Structure : Trifluoromethoxy group at the 4-position of the phenyl ring; ketone and methyl ester functionalities.

- Synthesis : Synthesized via a two-step process involving lithiation of 1-bromo-3-(trifluoromethoxy)benzene and subsequent reaction with methyl 2-chloro-2-oxoacetate, yielding 31% in the first step and 69% after purification .

- Key Difference : The 4-position substitution and ketone group differentiate it from the target compound, likely altering reactivity and electronic properties.

2-[3-(Trifluoromethoxy)phenyl]-2-oxoethyl acetate (MV403)

Fluorine Substitution Variants

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid

- Structure : Difluoro substitution on the acetic acid chain; trifluoromethoxy group at the 2-position of the phenyl ring.

- Molecular Formula : C₉H₅F₅O₃ (MW: 256.13 g/mol) .

- Key Difference : The difluoroacetic acid moiety enhances acidity (pKa ~1.5–2.5) compared to the acetyl ester in the target compound, making it more reactive in nucleophilic reactions.

Phenyl trifluoroacetate

Complex Fluorinated Esters

Ethyl 2-[2,4-difluoro-3-[[3-(3-fluorophenyl)-5-methyl-phenyl]methylamino]phenoxy]acetate

- Structure: Difluoro and trifluoromethoxy-substituted phenyl ring with an ethyl ester and methylamino linkage.

1-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)cyclohex-1-enyl)-4-methoxyphenyl)ethyl acetate

Structural and Functional Insights

- Electronic Effects : The 3-trifluoromethoxy group in the target compound provides strong electron-withdrawing effects, stabilizing negative charges in intermediates.

- Steric Considerations : 2-Fluoro substitution increases steric hindrance compared to analogs with substituents at the 4-position (e.g., ).

- Biological Relevance : Compounds like MV403 and derivatives highlight the role of fluorinated esters in improving pharmacokinetic profiles.

Biologische Aktivität

2-Fluoro-3-(trifluoromethoxy)phenyl acetate (CAS No. 1437794-81-4) is an organic compound notable for its unique structural features, including a fluorine atom and a trifluoromethoxy group on a phenyl ring, esterified with an acetate group. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of electronegative fluorine atoms affects the compound's reactivity and interaction with biological targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. It has been utilized in the synthesis of biologically active compounds, particularly in drug development. Its mode of action involves:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It has potential interactions with receptor sites, which can affect physiological responses.

Research Findings

Recent studies have explored the hypnotic and anesthetic properties of fluorinated phenyl acetate derivatives, including this compound. For instance, a study evaluated the hypnotic potency of several fluorinated compounds, revealing that certain derivatives exhibited significant effects on the duration of loss of righting reflex (LORR) in animal models:

| Compound | Dose (mg/kg) | Duration of LORR (s) | Recovery Time (s) |

|---|---|---|---|

| 5j | 5.3 | 117.5 ± 47.2 | 15.5 ± 7.55 |

| Propofol | - | 485.6 ± 164.1 | 167.9 ± 60.8 |

| AZD3043 | - | 135.6 ± 66.7 | 46.3 ± 11.2 |

These findings suggest that compounds like 5j (potentially related to our compound of interest) may offer rapid recovery profiles compared to traditional anesthetics such as propofol .

Case Studies

- Hypnotic Activity Evaluation : In a study assessing the hypnotic activities of fluorine-containing phenyl acetate derivatives, it was found that certain compounds demonstrated comparable or superior effects to established anesthetics like propofol and AZD3043 in terms of recovery times and duration of action .

- Anticancer Potential : Another area of investigation includes the compound’s potential as an anticancer agent. Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Q & A

Q. What are the key synthetic routes for 2-Fluoro-3-(trifluoromethoxy)phenyl acetate?

The synthesis typically involves fluorination and trifluoromethoxylation steps. A common approach is nucleophilic aromatic substitution (SNAr) using precursors like 3-hydroxy-2-fluorophenyl acetate, followed by trifluoromethoxylation with reagents such as silver trifluoromethoxide (AgOCF₃) under anhydrous conditions . For analogous fluorinated compounds, coupling reactions with trifluoromethylating agents (e.g., Togni’s reagent) in the presence of palladium catalysts have been reported . Purification via silica gel chromatography and validation by HPLC (≥95% purity) are standard .

Q. How is the structure of this compound characterized?

Structural confirmation requires multi-spectral analysis:

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to hydrolysis due to the trifluoromethoxy group. Storage at −20°C in anhydrous solvents (e.g., DCM or THF) with molecular sieves is recommended . Degradation studies show <5% decomposition over 6 months under inert atmospheres .

Advanced Research Questions

Q. What analytical methods resolve contradictions in purity data for fluorinated aryl acetates?

Discrepancies in purity often arise from residual solvents or byproducts. A tiered approach is used:

- HPLC-DAD/ELSD : Quantifies main compound and impurities .

- GC-MS : Detects volatile byproducts (e.g., trifluoromethoxy intermediates) .

- Elemental Analysis : Validates C/F ratios (±0.3% tolerance) . Example: A study resolved a 3% purity discrepancy by identifying residual triethylamine (from synthesis) via GC-MS .

Q. How can regioselective fluorination be optimized in derivatives of this compound?

Regioselectivity is influenced by directing groups and reaction media. For this compound:

- Electrophilic Fluorination : Use Selectfluor® in acetonitrile at 0°C to favor para-fluorination .

- Metal-Mediated Coupling : Pd-catalyzed cross-coupling with CuF₂ enhances selectivity for trifluoromethoxy positioning . Computational studies (DFT) predict activation barriers to guide solvent and catalyst selection .

Q. What are the applications of this compound in medicinal chemistry?

Fluorinated aryl acetates are precursors for bioactive molecules:

- Kinase Inhibitors : The trifluoromethoxy group enhances binding to hydrophobic pockets .

- PET Tracers : ¹⁸F-labeled derivatives are explored for neuroimaging due to blood-brain barrier permeability .

- Metabolite Analogues : Acetate hydrolysis yields phenolic intermediates for prodrug design .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.